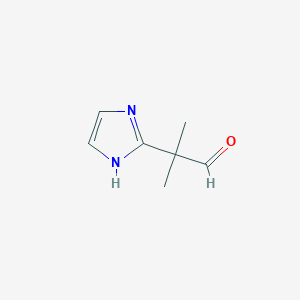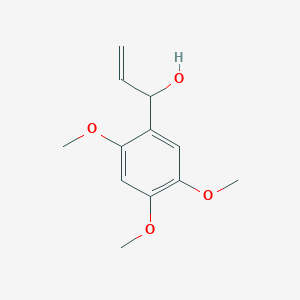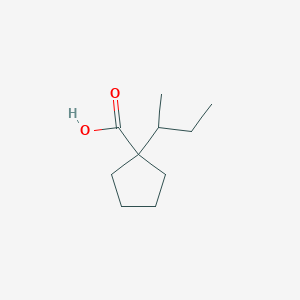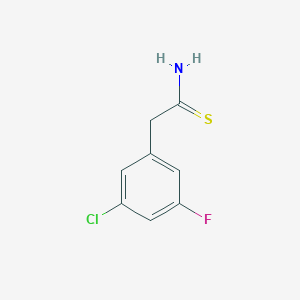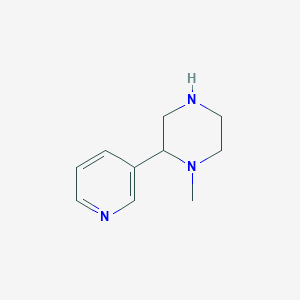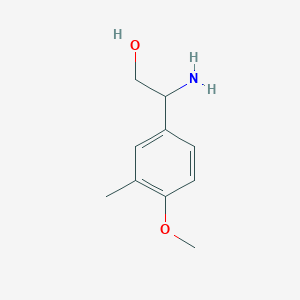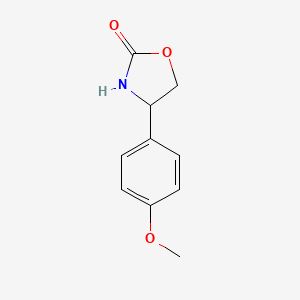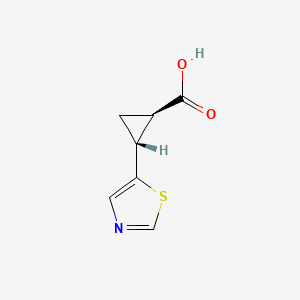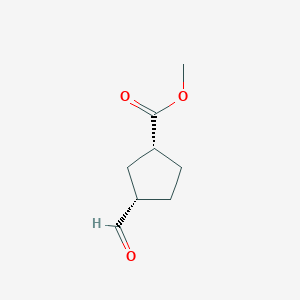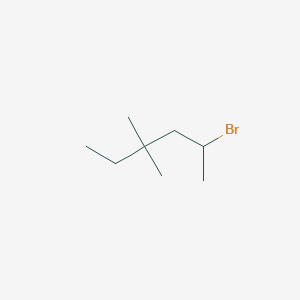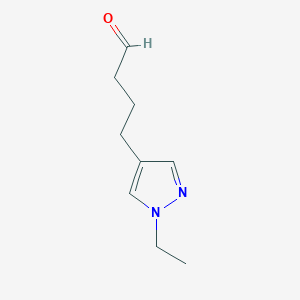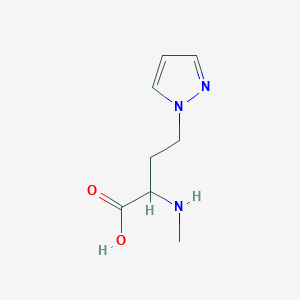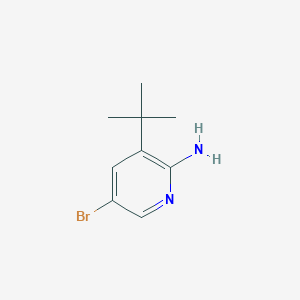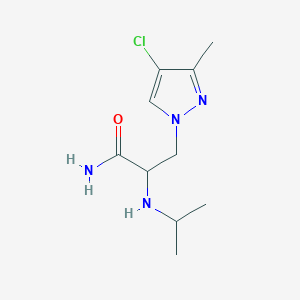
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide is a synthetic organic compound that features a pyrazole ring substituted with a chloro and methyl group, an isopropylamino group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Amidation: The resulting intermediate is reacted with isopropylamine to introduce the isopropylamino group.
Final coupling: The final step involves coupling the intermediate with a suitable propanamide derivative under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Industry: The compound can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
3-(4-chloro-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide: Lacks the methyl group on the pyrazole ring.
3-(4-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide: Lacks the chloro group on the pyrazole ring.
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-amino-propanamide: Lacks the isopropyl group on the amino moiety.
Uniqueness
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide is unique due to the presence of both chloro and methyl groups on the pyrazole ring, as well as the isopropylamino group. These structural features may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C10H17ClN4O |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
3-(4-chloro-3-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-6(2)13-9(10(12)16)5-15-4-8(11)7(3)14-15/h4,6,9,13H,5H2,1-3H3,(H2,12,16) |
InChIキー |
OQJZHSSHUHFWNG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1Cl)CC(C(=O)N)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


